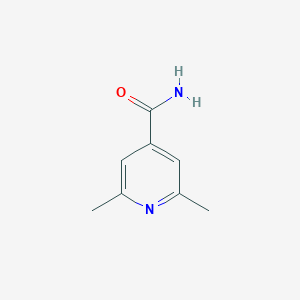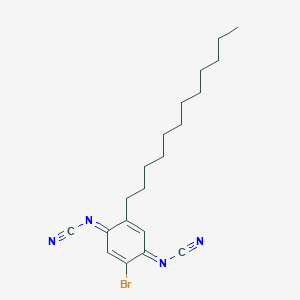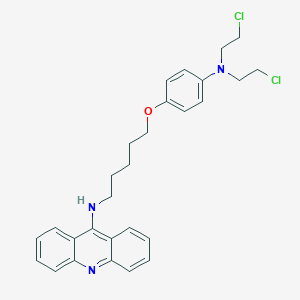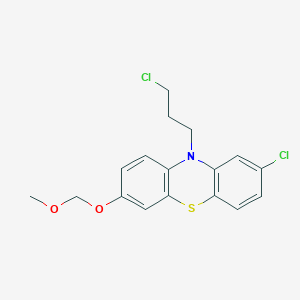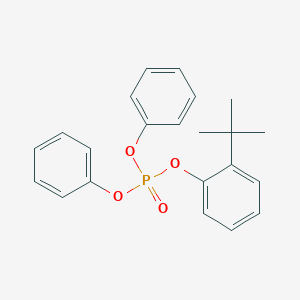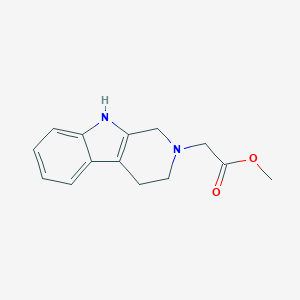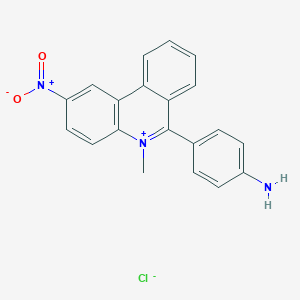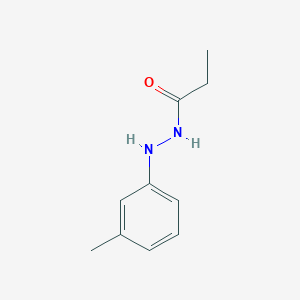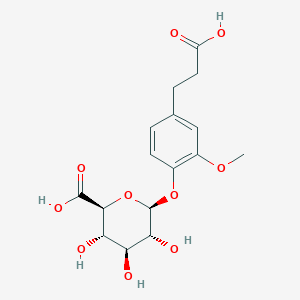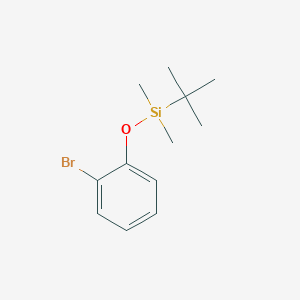
(2-Bromophenoxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenoxy)(tert-butyl)dimethylsilane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a silane-based compound that contains bromine and tert-butyl groups, which make it highly reactive and versatile.
Mécanisme D'action
The mechanism of action of (2-Bromophenoxy)(tert-butyl)dimethylsilane is mainly attributed to its reactive silicon center. The compound is highly nucleophilic and can undergo various reactions with electrophiles, such as alkyl halides, aryl halides, and carbonyl compounds. The bromine and tert-butyl groups also contribute to the reactivity of the compound, making it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2-Bromophenoxy)(tert-butyl)dimethylsilane. However, studies have shown that the compound is not toxic to cells and can be used in biological applications. It has been used as a labeling agent for proteins and peptides, and as a precursor for the synthesis of fluorescent dyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Bromophenoxy)(tert-butyl)dimethylsilane is its high reactivity and versatility, which makes it useful in a wide range of organic synthesis applications. It is also cost-effective and easy to synthesize. However, the compound is highly reactive and requires careful handling to prevent unwanted reactions. It is also sensitive to air and moisture, which can affect its reactivity and purity.
Orientations Futures
There are several future directions for the use of (2-Bromophenoxy)(tert-butyl)dimethylsilane in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. The compound can also be used in the development of new materials, such as polymers and coatings. Further research is needed to explore the full potential of (2-Bromophenoxy)(tert-butyl)dimethylsilane and its derivatives in various fields of science.
Conclusion:
In conclusion, (2-Bromophenoxy)(tert-butyl)dimethylsilane is a versatile and highly reactive compound that has found various applications in scientific research. Its unique properties make it useful in organic synthesis, labeling, and fluorescent imaging. While there is limited research on its biochemical and physiological effects, it has shown promise in biological applications. Further research is needed to explore the full potential of (2-Bromophenoxy)(tert-butyl)dimethylsilane and its derivatives in various fields of science.
Applications De Recherche Scientifique
(2-Bromophenoxy)(tert-butyl)dimethylsilane has found various applications in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a cross-coupling agent in the formation of carbon-carbon bonds, which is a crucial step in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
115750-83-9 |
|---|---|
Nom du produit |
(2-Bromophenoxy)(tert-butyl)dimethylsilane |
Formule moléculaire |
C12H19BrOSi |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
(2-bromophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 |
Clé InChI |
AUAZNDJHTMXNSN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1Br |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
